molecular formula C11H15N3OS B483935 1-Ethyl-3-[(2-phenylacetyl)amino]thiourea CAS No. 31409-13-9

1-Ethyl-3-[(2-phenylacetyl)amino]thiourea

Cat. No.: B483935
CAS No.: 31409-13-9
M. Wt: 237.32g/mol
InChI Key: CTIYYGZNUOIIBY-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(2-phenylacetyl)amino]thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an ethyl group, a phenylacetyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(2-phenylacetyl)amino]thiourea typically involves the reaction of ethyl isothiocyanate with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(2-phenylacetyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionslow temperature, inert atmosphere (e.g., nitrogen or argon).

    Substitution: Amines, thiols; reaction conditionsroom temperature, organic solvent (e.g., ethanol or methanol).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: New thiourea derivatives with modified phenylacetyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(2-phenylacetyl)amino]thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-3-[(2-phenylacetyl)amino]thiourea can be compared with other thiourea derivatives to highlight its uniqueness:

    Similar Compounds: 1-Phenyl-3-[(2-phenylacetyl)amino]thiourea, 1-Methyl-3-[(2-phenylacetyl)amino]thiourea, 1-Benzyl-3-[(2-phenylacetyl)amino]thiourea.

    Uniqueness: The presence of the ethyl group in this compound enhances its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy compared to other derivatives. Additionally, the specific arrangement of functional groups in this compound may result in unique binding interactions with molecular targets, leading to distinct biological activities.

Properties

CAS No.

31409-13-9

Molecular Formula

C11H15N3OS

Molecular Weight

237.32g/mol

IUPAC Name

1-ethyl-3-[(2-phenylacetyl)amino]thiourea

InChI

InChI=1S/C11H15N3OS/c1-2-12-11(16)14-13-10(15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)(H2,12,14,16)

InChI Key

CTIYYGZNUOIIBY-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)CC1=CC=CC=C1

Canonical SMILES

CCNC(=S)NNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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